molecular formula C21H14ClIN2O2 B342729 2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B342729
M. Wt: 488.7 g/mol
InChI Key: MBVBWXZDHWGIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a benzooxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the molecule.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzooxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[3-(6-methyl-benzooxazol-2-yl)-phenyl]-benzamide
  • 5-Iodo-N-[3-(6-methyl-benzooxazol-2-yl)-phenyl]-benzamide
  • 2-Chloro-5-iodo-N-phenyl-benzamide

Uniqueness

2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the benzooxazole moiety enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C21H14ClIN2O2

Molecular Weight

488.7 g/mol

IUPAC Name

2-chloro-5-iodo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H14ClIN2O2/c1-12-5-8-18-19(9-12)27-21(25-18)13-3-2-4-15(10-13)24-20(26)16-11-14(23)6-7-17(16)22/h2-11H,1H3,(H,24,26)

InChI Key

MBVBWXZDHWGIDE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)I)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.